Journal Name:Journal of Pharmaceutical Analysis
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Journal of Pharmaceutical Analysis ( IF 0 ) Pub Date: 2023-03-29 , DOI:
10.1039/D3QI00160A
The multiplexing level of the optical information readout process from the storage medium determines the security level in the field of optical data storage (ODS) and multiple anticounterfeiting. Realizing the emission intensity, wavelength, and color multiplexing information through the dynamic readout of optical information in a single medium can greatly improve its security level. Herein, a thermal-stimulated color-tunable emitting electron-trapping material BaAl12O19:Eu2+ was developed as a deep trap-controlled ODS medium. The site occupation of Eu2+ and trap distribution can be adjusted by different synthesis atmospheres of the samples. Compared to the static information readout process of self-reduction samples synthesized in air atmosphere, the emission intensity-wavelength-color multicomplexing of the optical information dynamic readout process was obtained on BaAl12O19:Eu2+ single medium synthesized in reducing atmosphere under thermal stimulation. The dynamic changes in the emission wavelength (red-shift) and emission color (from blue to cyan) of thermally stimulated luminescence (TSL) were produced under different thermal excitation conditions (such as temperature and duration time), which was introduced by the synergistic effect between defect centers and luminescence centers with different lattice site occupation. The results provide a new strategy and feasible scheme for the dynamic readout of optical information toward information encryption technologies in ODS and multiple anticounterfeiting.
Journal of Pharmaceutical Analysis ( IF 0 ) Pub Date: 2023-03-28 , DOI:
10.1039/D3QI90027D
A graphical abstract is available for this content
Journal of Pharmaceutical Analysis ( IF 0 ) Pub Date: 2023-02-01 , DOI:
10.1039/D2QI02380F
Rapid capacity degradation caused by poor structural stability and slow reaction kinetics is the main obstacle faced by the cathode materials of current aqueous magnesium ion hybrid supercapacitors (MHSs). Herein, we propose and evaluate Co-doped MnO2 (Co-MnO2) with abundant oxygen vacancies as the cathode material for MHSs. Comprehensive studies show that the decrease in the combined valence of Mn caused by Co doping leads to more oxygen vacancies, which improves the electronic conductivity, exposes more active sites, and promotes the adsorption/desorption behavior of Mg2+. In addition, Co intercalating between the MnO2 layers improves the stability of the electrode material by enhancing the strength of the interlayer framework. Consequently, an MHS based on the Co-MnO2 cathode and AC anode exhibits an excellent energy density of 79.6 W h kg−1 at a power density of 360 W kg−1 and amazing long-term cycling life with 94.8% capacity retention after 15 000 cycles. This work demonstrates that the Co doping strategy can enhance the electrochemical performance of MnO2 and opens up a new horizon for developing high-performance candidate cathodes in aqueous MHSs.
Journal of Pharmaceutical Analysis ( IF 0 ) Pub Date: 2023-02-28 , DOI:
10.1039/D3QI00199G
The nitrogen cycle is one of the most important biogeochemical cycles on Earth. This cycle mainly involves redox conversion of dinitrogen when it is converted into ammonia (nitrogen fixation pathway) and the cycle is completed with the conversion of ammonia to dinitrogen (involving nitrification and denitrification pathways). The application of Ru(edta) complexes (edta4− = ethylenediaminetetraacetate) in nitrogen cycle-related electrochemical transformation reactions has not been systematically reviewed to date. This review aims to report the research progression on the use of Ru(edta) complexes in catalyzing N-cycle electrochemical transformations. In this review, the role of Ru(edta) complexes in mediating electrochemical reactions pertaining to nitrogen fixation and denitrification in the nitrogen cycle has been discussed, providing in-depth mechanistic knowledge for understanding the varied roles of Ru(edta) complexes pertaining to the many N-cycle-related electrochemical transformations.
Journal of Pharmaceutical Analysis ( IF 0 ) Pub Date: 2023-02-22 , DOI:
10.1039/D3QI00138E
The energy barrier for the rate-determining step (RDS) is exceptionally critical for the catalytic oxygen evolution reaction (OER) efficiency of an electrocatalyst; however, facilely decreasing the energy barrier of RDS and realizing the precise manipulation of the reaction process remains challenging. Herein, through constructing a nanosheet assembled sunflower-like Co(OH)2 with Ir, Fe codoping, the electronic structure and binding strengths with oxygen-involved intermediates of Co active sites are considerably moderated. First-principles calculations and comprehensive characterizations suggest that Fe and Ir codoping significantly lowers the electrochemical reaction barrier and promotes the OER reaction kinetics by precisely accelerating the formation process of *O. Moreover, the nanosheet-assembled open architectures enable the catalyst with plentiful catalytically active sites and facilitate mass transport and electron transfer. As a result, the optimal electrocatalyst can exhibit outstanding oxygen-evolving activity with an ultralow overpotential of 254 mV at 10 mA cm−2. This study realizes the precise manipulation of the reaction energy barrier of OER via Ir, Fe dual doping, which will be a generic paradigm for designing advanced yet cost-effective electrocatalysts.
Journal of Pharmaceutical Analysis ( IF 0 ) Pub Date: 2023-02-08 , DOI:
10.1039/D2QI02411J
Hydrolysis of borohydrides is a promising method for the hydrogen supply of high-energy-density fuel cells. Realization of on-demand hydrogen generation is critical and challenging for efficient utilization of hydrogen. Herein, we proposed a novel strategy to realize the real-time dynamic tunability of the hydrogen generation rate of the reaction for the first time. To realize this strategy, an applicable 3D catalyst is developed by depositing catalytic materials on readily available polymer foams through a simple electroless plating method, showing remarkable catalytic activity (12 560 mL min−1 gcatalyst−1, 10 470 mL min−1 goverall structure−1) and durability toward the hydrolysis of NaBH4. Due to its multiple advantages, valuable regulation of the H2 production rate was realized by simply adjusting the contact area of the magnetic catalyst with the NaBH4 solution using an external magnet. Moreover, the real-time tunability of the output power of the NaBH4-based fuel cell system without additional balance-of-plants was realized. This strategy may contribute to the improvement of the hydrolysis of borohydrides toward practical H2 generator applications, and could be extended to other liquid-phase hydrogen production systems.
Journal of Pharmaceutical Analysis ( IF 0 ) Pub Date: 2023-02-28 , DOI:
10.1039/D3QI90018E
The first page of this article is displayed as the abstract.
Journal of Pharmaceutical Analysis ( IF 0 ) Pub Date: 2023-03-06 , DOI:
10.1039/D2QI02763A
Herein, well-designed NiCo layered double hydroxide (NiCo-LDH) nanocages are prepared by a simple Cu2O template etching method. Due to their unique hollow structures and synergistic effects, NiCo-LDH-1 (molar ratio of Ni and Co is 1 : 1) nanocages exhibit superior capacitance (1671 F g−1@1 A g−1) in a three-electrode system. In addition, a supercapacitor device is prepared with NiCo-LDH-1 nanocages as the cathode and active carbon (AC) as the anode which shows a maximum energy density of 59.0 W h kg−1@935.7 W kg−1 power density and displays high cycling stability with a capacitance retention rate of 87.1% after 10 000 cycles at 10 A g−1. A light emitting diode was powered by the assembled supercapacitor and remained illuminated for ∼12 min. In order to understand the charge storage mechanism of supercapacitors during the electrochemical charge/discharge process, the structure of NiCo-LDH-1 was studied in detail by in situ X-Ray Diffraction (XRD).
Journal of Pharmaceutical Analysis ( IF 0 ) Pub Date: 2023-02-01 , DOI:
10.1039/D3QI00018D
Visible-white-light-driven selective aerobic oxidation of sulfides is highly attractive but challenging for modern organic and pharmaceutical synthesis. Thus, there is an urgent need for exploiting high-performance photocatalytic systems to reform the value-added organic transformation. Herein, we elucidated a bottom-up strategy to construct two robust zinc-imidazole metal–organic linker extended sandwiched-type polyoxotungstate-based open frameworks (POTOFs), {[Zn(1-pIM)3]2[Zn6(AsW9O33)2(1-pIM)6]·2(1-HpIM)·2H2O}n (LCU-20) and {[Zn(1-ipIM)3]2[Zn6(SbW9O33)2(1-ipIM)6]·2(1-HipIM)}n (LCU-21) (1-pIM = 1-propylimidazole, 1-ipIM = 1-isopropylimidazole) by tuning the substituent tails outside the imidazole. Interestingly, LCU-20 and LCU-21 exhibit 2D sql and 3D 2-fold interpenetrated lvt networks, respectively, although both nodes in LCU-20 and LCU-21 are similar 4-connected Zn6 ring seamed trivacant polyoxotungstate anions. Interestingly, the substituent tails of imidazole instead of the heteroatom in polyoxotungstates play a key role in determining the network propagation orientation that dictates the dimensionality of the final network of POTOFs. More importantly, the alliance of sandwich-type polyanions and zinc-imidazole metal–organic units can produce metal-to-metal charge transfer (MMCT) chromophores, endowing them with visible-light responsive features. Therefore, benefiting from the oxidative active species of O2˙− and h+, LCU-20 exhibits efficient heterogeneous catalytic activities for the oxidation of sulfides with high yield (∼99%) and excellent selectivity (∼99%) under visible-white-light irradiation (>600 nm) in the ambient environment. This work not only presents a new approach for the construction of 3D POTOFs but also describes the white-light-driven oxidation of sulfides catalyzed by this type of material.
Journal of Pharmaceutical Analysis ( IF 0 ) Pub Date: 2023-02-01 , DOI:
10.1039/D2QI02441A
Iron disulfide is one of the most promising anode candidates for sodium ion batteries (SIBs). Nevertheless, sluggish kinetic behavior, huge volumetric variations, and poor interface compatibility cause the growth of sodium dendrites, which seriously limit further applications of SIBs. Herein, a core–shell flower-like FeS2/C@VS2 heterojunction, with enriched edge sites, dangling bonds, and extraordinary interface compatibility, was fabricated for SIBs. The inner core–shell structure and doped carbon matrix create a stable nanostructure, and effectively reduce volume expansion during repeated Na+ plating/stripping. Comprehensive experimental characteristics and theoretical calculations evidence that the adsorption energy increases and the barrier energy decreases for Na+ diffusion of the hybrid composite, with excellent interface compatibility, indicating that the fast Na+ diffusion process results from the superior kinetic behavior. The driving force of the magnetohydrodynamic (MHD) effect can redistribute the Na+ flux well, thus inhibiting the growth of sodium dendrites and improving the structural and electrochemical stability. Moreover, the V sites of FeS2/C@VS2 promote insertion of Na+ ion, while the electron-rich Fe sites enhance the conversion reaction kinetics. The obtained FeS2/C@VS2 exhibits excellent Na+ storage properties, high reversible capacity (589 mA h g−1 at 0.05 A g−1), and excellent cycle stability (460 mA h g−1 after 500 cycles at 1 A g−1). This protocol for constructing a synergistic division-of-labor cooperative system, using the magnetoelectric strategy and interfacial interactions, provides a strategy for accelerating the insertion/conversion reaction involved in transition metal sulfides in SIBs.
Supplementary Information
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